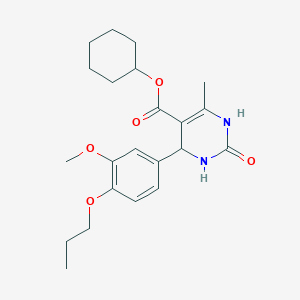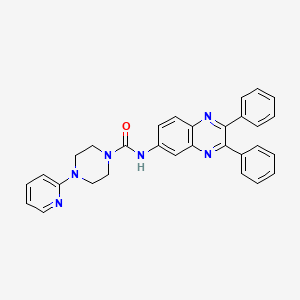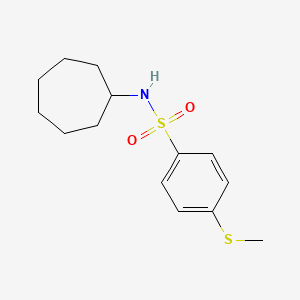
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is believed to exert its pharmacological effects through the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby decreasing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce fever and inflammation in rats. Additionally, this compound has been reported to have a low toxicity profile and does not cause any significant adverse effects on vital organs, such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is its high selectivity towards COX-2, which makes it a potential candidate for the development of new anti-inflammatory drugs. However, the synthesis of this compound is a multi-step process, which can be time-consuming and costly. Additionally, this compound has limited solubility in water, which can pose challenges in its formulation and administration.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide. One potential area of investigation is the development of new formulations and delivery methods that improve the solubility and bioavailability of this compound. Another direction is the exploration of the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Additionally, the elucidation of the molecular mechanism of this compound's action could provide insights into the development of new anti-inflammatory drugs with improved efficacy and safety profiles.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its high selectivity towards COX-2, potent anti-inflammatory, analgesic, and antipyretic activities, and low toxicity profile make it a potential candidate for the development of new anti-inflammatory drugs. Further research on this compound is needed to fully explore its therapeutic potential and elucidate its mechanism of action.
Métodos De Síntesis
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide can be synthesized through a multi-step reaction process, starting from 4-methyl-2-nitroaniline and 2-chlorobenzoyl chloride. The reaction involves the formation of an amide bond between the two compounds, followed by the reduction of the nitro group to an amino group. The final product is obtained through recrystallization in a suitable solvent.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of various inflammatory diseases, such as arthritis and cancer.
Propiedades
IUPAC Name |
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-8-13(14(9-10)17(19)20)16-15(18)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXSUOBPIOODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)


![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)


